molecular formula C25H25NO5S B15039301 ethyl 2-({5-methoxy-2-[(phenylcarbonyl)oxy]benzyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({5-methoxy-2-[(phenylcarbonyl)oxy]benzyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B15039301
M. Wt: 451.5 g/mol
InChI Key: ZTCKHWXRMBUFRH-UHFFFAOYSA-N
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Description

ETHYL 2-({[2-(BENZOYLOXY)-5-METHOXYPHENYL]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is of interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[2-(BENZOYLOXY)-5-METHOXYPHENYL]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

    Introduction of the Benzoyloxy Group: The benzoyloxy group can be introduced through an esterification reaction using benzoyl chloride and the corresponding phenol derivative.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the thiophene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2-(BENZOYLOXY)-5-METHOXYPHENYL]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxy and methoxy positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

ETHYL 2-({[2-(BENZOYLOXY)-5-METHOXYPHENYL]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(BENZOYLOXY)-5-METHOXYPHENYL]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(BENZOYLOXY)-5-METHOXYPHENYLAMINO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(BENZOYLOXY)-5-METHOXYPHENYLAMINO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-({[2-(BENZOYLOXY)-5-METHOXYPHENYL]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, such as the presence of the benzoyloxy and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H25NO5S

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-[(2-benzoyloxy-5-methoxyphenyl)methylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C25H25NO5S/c1-3-30-25(28)22-19-10-7-11-21(19)32-23(22)26-15-17-14-18(29-2)12-13-20(17)31-24(27)16-8-5-4-6-9-16/h4-6,8-9,12-14,26H,3,7,10-11,15H2,1-2H3

InChI Key

ZTCKHWXRMBUFRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NCC3=C(C=CC(=C3)OC)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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